
4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt is an organic compound known for its vibrant color and excellent water solubility. It is commonly used as an acid dye and has applications in various industries, including textiles, leather, and plastics. This compound is also utilized as a chemical indicator and analytical reagent due to its bright color and strong absorption properties .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt involves the coupling reaction of styrene and p-hydroxyaniline. The process includes the following steps :
Reaction of p-hydroxyaniline with sodium hypochlorite and zinc chloride: to produce 4-chloroaniline.
Reaction of 4-chloroaniline with phenylmagnesium bromide: to form 4-phenylaniline.
Reaction of 4-phenylaniline with sulfuric acid, nitric acid, and copper sulfate: to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste .
化学反応の分析
Types of Reactions
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are typically employed.
Major Products
The major products formed from these reactions include various azo and amine derivatives, which can be further utilized in different applications .
科学的研究の応用
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt has a wide range of scientific research applications :
Chemistry: Used as a chemical indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, leather, and plastics.
作用機序
The compound exerts its effects primarily through its strong absorption properties and ability to form stable complexes with various ions and molecules. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking . These interactions enable the compound to function effectively as a dye, indicator, and reagent in various applications .
類似化合物との比較
Similar Compounds
- Direct Yellow 4 dye
- 4,4’‘-Vinylenebis(4’-hydroxyazobenzene-3-sulfonic acid)
- 4,4’-Bis(p-hydroxyphenylazo)-2,2’-stilbenedisulfonic acid
- 2,2’-(1,2-Ethenediyl)bis[5-(4-hydroxyphenylazo)benzenesulfonic acid]
Uniqueness
Compared to similar compounds, 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt stands out due to its excellent water solubility, bright color, and high stability in solution. These properties make it particularly valuable in applications requiring strong and stable colorants .
特性
CAS番号 |
68966-53-0 |
|---|---|
分子式 |
C26H19N4NaO8S2 |
分子量 |
602.6 g/mol |
IUPAC名 |
sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?; |
InChIキー |
CQNXJSVLKPHNRI-OXEZCZPGSA-M |
異性体SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
関連するCAS |
91-34-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


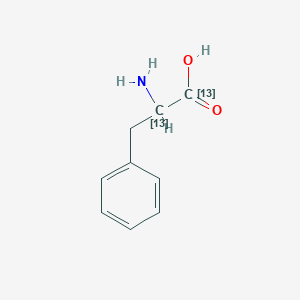
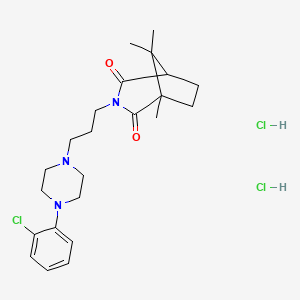
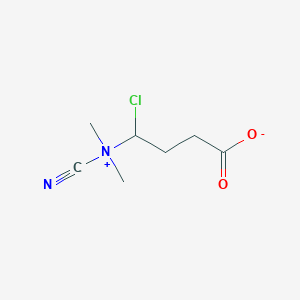
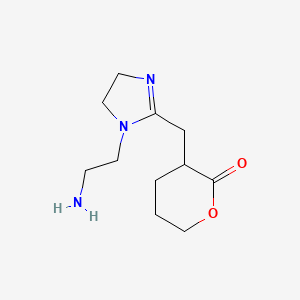

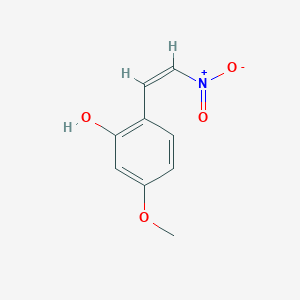

![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

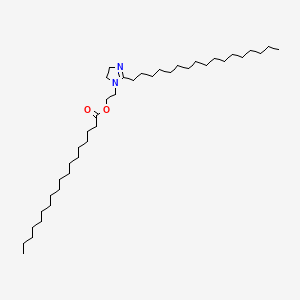



![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
